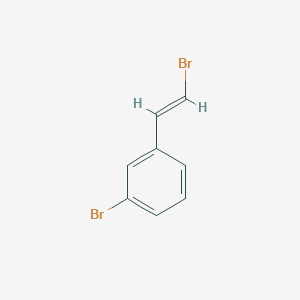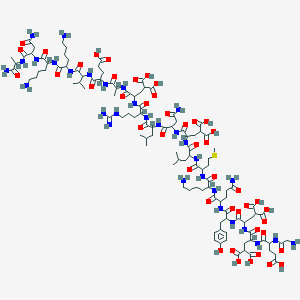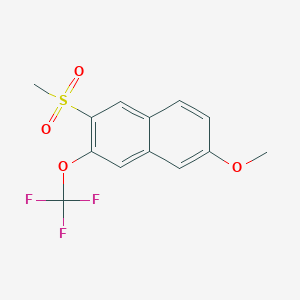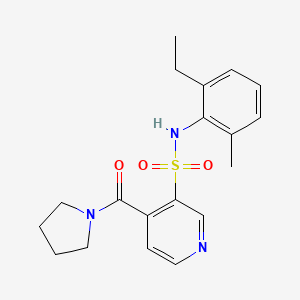![molecular formula C17H18N2O4 B14804517 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2,5-dimethylaniline](/img/structure/B14804517.png)
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethoxy-2-nitrobenzylidene)-2,5-dimethylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group linked to an aniline derivative, with methoxy and nitro substituents enhancing its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethoxy-2-nitrobenzylidene)-2,5-dimethylaniline typically involves a condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 2,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethoxy-2-nitrobenzylidene)-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using reagents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the reduced amine product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4,5-dimethoxy-2-nitrobenzylidene)-2,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzylidene)-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and methoxy groups play a crucial role in modulating its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
N-(4,5-dimethoxy-2-nitrobenzylidene)-2,5-dimethylaniline stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both methoxy and nitro groups enhances its versatility in chemical synthesis and its potential as a bioactive compound.
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)-N-(2,5-dimethylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-6-12(2)14(7-11)18-10-13-8-16(22-3)17(23-4)9-15(13)19(20)21/h5-10H,1-4H3 |
InChI Key |
QUYDIGYTDYQGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14804446.png)
![N'-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide](/img/structure/B14804452.png)

![4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide](/img/structure/B14804461.png)



![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14804500.png)
![Tert-butyl 3-{[(3-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B14804503.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14804509.png)
![tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B14804518.png)
![4-[(2-Nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14804525.png)


